
Naftopidil dihydrochloride
Overview
Description
Naftopidil dihydrochloride is a phenylpiperazine derivative and a selective α1-adrenoceptor antagonist, primarily targeting the α1d subtype. Its molecular formula is C24H30Cl2N2O3, with an average mass of 465.415 g/mol and a CAS number of 57149-08-3 . Structurally, it features a 1-naphthyloxy group and a 2-methoxyphenylpiperazine moiety (Figure 1), which contribute to its receptor-binding specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naftopidil hydrochloride involves several steps. Initially, 1-naphthol reacts with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield naftopidil .
Industrial Production Methods
In industrial settings, naftopidil hydrochloride is often prepared using solvent emulsification/evaporation methods. This involves the use of excipients like Compritol 888 ATO and Poloxamer 188 to enhance the bioavailability of the compound . Additionally, co-grinding with citric and/or tartaric acid has been employed to improve dissolution rates .
Chemical Reactions Analysis
Types of Reactions
Naftopidil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
One notable reaction involves the oxidation of naftopidil using potassium permanganate in a sulfuric acid medium, sensitized by formaldehyde or formic acid . The optimal conditions for this reaction include 0.25 mM potassium permanganate and 4.0 M sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation reaction with potassium permanganate primarily yields oxidized derivatives of naftopidil .
Scientific Research Applications
Treatment of Benign Prostatic Hyperplasia (BPH)
Naftopidil is primarily indicated for the management of LUTS due to BPH. Clinical studies have demonstrated its efficacy in improving urinary flow rates and reducing symptom scores associated with BPH.
Case Study: Long-Term Efficacy Analysis
A prospective multicenter study conducted in Japan evaluated the long-term efficacy of naftopidil over three years in patients aged 50 years or older with BPH. The study involved 117 patients who were treated with either 50 mg or 75 mg of naftopidil. Results indicated significant improvements in total International Prostate Symptom Score (IPSS), quality of life indices, and maximum flow rates over the study period (Table 1) .
Parameter | Baseline (Mean ± SD) | 3-Year Follow-up (Mean ± SD) | p-value |
---|---|---|---|
Total IPSS | 18.5 ± 4.2 | 9.3 ± 3.5 | <0.001 |
Quality of Life Index | 4.7 ± 1.2 | 2.3 ± 0.9 | <0.001 |
Maximum Flow Rate (mL/s) | 9.2 ± 2.5 | 15.8 ± 3.7 | <0.001 |
Comparison with Other α1-Blockers
Research comparing naftopidil to other α1-blockers such as tamsulosin has shown that naftopidil may provide superior relief for storage symptoms like nocturia, which significantly impacts patients' quality of life . In a systematic review, naftopidil demonstrated similar short-term efficacy to low-dose tamsulosin while exhibiting fewer adverse effects .
Hypertension Management
Naftopidil has also been investigated for its effects on blood pressure in patients with concurrent hypertension and BPH. A study involving hypertensive patients revealed that naftopidil treatment led to significant reductions in blood pressure without compromising urinary function .
Case Study: Efficacy in Hypertensive Patients
In an open-label study, patients received either 50 mg or 75 mg of naftopidil for 12 weeks. Results showed a notable decrease in systolic and diastolic blood pressure alongside improvements in LUTS:
Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |
---|---|---|---|
Systolic Blood Pressure (mmHg) | 145 ± 10 | 130 ± 8 | <0.01 |
Diastolic Blood Pressure (mmHg) | 90 ± 5 | 80 ± 4 | <0.01 |
Total IPSS | 17 ± 3 | 10 ± 2 | <0.001 |
Mechanism of Action
Naftopidil hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors, particularly the alpha-1D subtype. This action leads to the relaxation of smooth muscles in the prostate and bladder neck, facilitating improved urine flow. The compound also inhibits alpha-adrenoceptor-mediated contractions induced by noradrenaline .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism: High affinity for α1d-adrenoceptors (Ki = 1.2 nM), with lower affinity for α1a (3.7 nM) and α1b (20 nM) subtypes .
- Clinical Use : Approved in Japan for treating benign prostatic hyperplasia (BPH) due to its ability to relax prostate and bladder smooth muscle .
- Additional Activities : Inhibits tubulin polymerization, leading to antiproliferative effects in cancer cells and fibroblasts .
Pharmacological Profile vs. Other α1-Adrenoceptor Antagonists
Naftopidil’s selectivity for the α1d subtype distinguishes it from other α1 blockers:
Compound | α1a (Ki, nM) | α1b (Ki, nM) | α1d (Ki, nM) | Clinical Indications |
---|---|---|---|---|
Naftopidil | 3.7 | 20 | 1.2 | BPH, overactive bladder (OAB) |
Prazosin | 0.5 | 1.0 | 0.3 | Hypertension, BPH |
Tamsulosin | 0.02 | 0.3 | 0.04 | BPH |
RS100329 | 0.1 | 1.8 | 2.5 | Research tool (α1a antagonist) |
Key Findings :
- Naftopidil’s α1d selectivity reduces cardiovascular side effects (e.g., hypotension) compared to non-subtype-selective antagonists like prazosin .
- Unlike tamsulosin (α1a/α1d-preferential), naftopidil’s unique α1d affinity may enhance efficacy in bladder dysfunction .
Structural Analogues: Phenylpiperazine Derivatives
Phenylpiperazine-based compounds exhibit diverse bioactivities, including adrenoceptor antagonism, tubulin inhibition, and cytotoxicity :
Compound | Primary Target | Additional Mechanisms | Clinical/Research Use |
---|---|---|---|
Naftopidil | α1d-adrenoceptor | Tubulin polymerization inhibition | BPH, OAB, cancer research |
RS100329 | α1a-adrenoceptor | – | Cardiovascular research |
BMY7378 | α1d-adrenoceptor | 5-HT1A receptor antagonism | Hypertension, anxiety studies |
KN-62 | Ca²⁺/calmodulin-dependent kinase | Tubulin inhibition | Neurodegeneration research |
Key Findings :
- Naftopidil shares tubulin-inhibiting activity with KN-62, suggesting a broader antiproliferative role beyond BPH .
- BMY7378’s dual α1d/5-HT1A activity contrasts with naftopidil’s lack of serotonin receptor interaction .
Off-Target and Contradictory Activities
- Cholinesterase Inhibition: describes naftopidil as a "cholinesterase inhibitor" and metabolite of physostigmine, but this conflicts with other studies emphasizing its adrenoceptor/tubulin mechanisms . This discrepancy may arise from assay-specific artifacts or misannotation.
Clinical Efficacy in BPH/OAB
A prospective study comparing naftopidil doses (25, 50, 75 mg/day) in BPH patients with OAB symptoms found:
Biological Activity
Naftopidil dihydrochloride is an α1-adrenergic receptor antagonist primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This compound exhibits unique pharmacological properties, particularly its preferential binding to the α1D-adrenergic receptor subtype, which distinguishes it from other α1-blockers like tamsulosin and silodosin. This article outlines the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and emerging research findings.
This compound acts predominantly as an antagonist at α1-adrenergic receptors, with a notable higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile allows naftopidil to effectively alleviate urinary symptoms by relaxing smooth muscle in the prostate and bladder neck, thereby improving urinary flow rates and reducing obstructive symptoms associated with BPH .
Affinity for Receptor Subtypes
The following table summarizes the binding affinities of naftopidil for various α1-adrenergic receptor subtypes:
Receptor Subtype | Binding Affinity (nM) |
---|---|
α1A | 20 |
α1B | 3.7 |
α1D | 1.2 |
This table indicates that naftopidil has a significantly higher potency for the α1D receptor, which is crucial for its therapeutic effects in managing BPH-related symptoms .
Clinical Efficacy
Naftopidil has been shown to be effective in clinical settings, particularly in Japan where it is approved for use. Clinical studies indicate that naftopidil provides superior efficacy compared to placebo and is comparable to other established α1-blockers like tamsulosin .
Dosage and Pharmacokinetics
The recommended dosage of naftopidil ranges from 25 mg to 75 mg per day. After oral administration, approximately 80–95% of the dose is absorbed rapidly, although its bioavailability is limited due to significant first-pass metabolism by hepatic enzymes CYP2C9 and CYP3A4 . The pharmacokinetic profile includes:
- Maximal Plasma Concentration (Cmax) : 300–600 nM
- Half-Life (T½) : Approximately 3 hours
- Therapeutic Index : Ranges from 4.4 to 6.7, indicating a broad therapeutic range .
Anti-Cancer Properties
Recent research has unveiled potential anti-cancer properties of naftopidil, suggesting its utility beyond urological applications. Studies have demonstrated that naftopidil can inhibit cancer cell proliferation in various malignancies, including prostate and gastric cancers.
In Vitro and In Vivo Studies
The following table highlights significant findings regarding the anti-cancer effects of naftopidil:
These findings suggest that naftopidil may sensitize cancer cells to other therapies by modulating apoptotic pathways and inhibiting key signaling molecules such as Akt .
Side Effects and Tolerability
Clinical trials have reported that naftopidil is generally well-tolerated. Common side effects include headaches, dizziness, and postural hypotension; however, these are typically mild and transient . Notably, adverse effects were observed in a small percentage of patients receiving high doses.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and stability of naftopidil dihydrochloride in preclinical studies?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for routine purity analysis, ensuring a mobile phase optimized for resolving degradation products (e.g., acetonitrile-phosphate buffer systems). For stability studies, employ accelerated degradation conditions (e.g., 40°C/75% relative humidity) and monitor changes via mass spectrometry (MS) to identify degradation pathways. Standardize protocols using pharmacopeial guidelines (e.g., USP, Ph. Eur.) for validation parameters like specificity, linearity, and precision .
- Data Interpretation : Compare chromatographic profiles against certified reference materials (CRMs) to confirm identity. Use peak area normalization to quantify impurities, adhering to ICH thresholds (e.g., ≤0.1% for unknown impurities) .
Q. How should researchers design dose-response experiments to evaluate this compound’s α1-adrenoceptor antagonism in vitro?
- Experimental Design :
Use isolated rat prostate or aorta tissues pre-contracted with phenylephrine (α1-agonist).
Apply naftopidil in logarithmic increments (e.g., 1 nM–100 µM) to generate concentration-response curves.
Include control compounds (e.g., tamsulosin) to benchmark potency.
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Address variability by normalizing responses to maximum tissue contraction .
Q. What storage conditions are critical for maintaining this compound’s stability in laboratory settings?
- Protocol : Store lyophilized powder in airtight containers at –20°C, protected from light and moisture. For stock solutions in DMSO, aliquot to avoid freeze-thaw cycles and confirm stability via periodic HPLC checks. Avoid aqueous buffers with extreme pH (<3 or >9), as these accelerate hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in naftopidil’s reported efficacy across different cellular assays (e.g., proliferation vs. apoptosis)?
- Methodological Approach :
Assay Optimization : Standardize cell lines (e.g., HT29 colon cancer cells), passage numbers, and culture media to minimize variability.
Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify context-dependent signaling pathways (e.g., tubulin polymerization inhibition vs. α1-adrenoceptor blockade).
Dose-Titration : Test sub-cytotoxic concentrations (e.g., 10–50 µM) to isolate receptor-mediated effects from off-target tubulin interactions .
- Case Study : In a phenotypic screen, naftopidil showed dual activity as an α1-antagonist (IC₅₀ = 3.3–5.4 µM) and tubulin polymerization inhibitor (EC₅₀ = 1.0–1.1 µM), necessitating orthogonal assays to deconvolve mechanisms .
Q. What strategies are effective for modifying naftopidil’s chemical structure to enhance tubulin-binding specificity while reducing α1-adrenoceptor affinity?
- Synthetic Chemistry Workflow :
Scaffold Analysis : Retain the phenylpiperazine core (critical for tubulin binding) but modify the naphthyl group to sterically hinder α1-receptor interactions.
Derivatization : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to improve aqueous solubility and reduce off-target binding.
In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) against tubulin (PDB: 1SA0) and α1-adrenoceptor (PDB: 2RH1) to prioritize analogs .
Q. How should researchers standardize metadata reporting for this compound in cellular assays to improve reproducibility?
- MIACARM Guidelines :
Document experimental variables: cell line authentication (STR profiling), passage number, naftopidil lot/batch, and solvent controls.
Report assay conditions: incubation time, temperature, and readout parameters (e.g., fluorescence intensity for tubulin polymerization).
Use standardized templates (e.g., ISA-Tab) for data sharing .
Q. Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal techniques. For example, confirm α1-antagonism via radioligand binding assays (³H-prazosin displacement) and tubulin effects via confocal microscopy .
- Advanced Characterization : Employ cryo-EM to resolve naftopidil’s binding site on tubulin, leveraging structural insights for rational drug design .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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